molecular formula C20H25NO2 B2485337 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide CAS No. 1396801-73-2

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide

Cat. No.: B2485337
CAS No.: 1396801-73-2
M. Wt: 311.425
InChI Key: MJBHDEKBCYEQIA-UHFFFAOYSA-N
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Description

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)pivalamide is a synthetic amide compound featuring a biphenyl moiety, a 2-hydroxypropyl linker, and a pivalamide (2,2-dimethylpropanamide) group. The bulky pivalamide substituent may confer metabolic stability by sterically hindering enzymatic degradation. This compound is structurally analogous to nonsteroidal anti-inflammatory drug (NSAID) derivatives, such as flurbiprofen-based amides, but its specific pharmacological profile remains underexplored in the literature.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-19(2,3)18(22)21-14-20(4,23)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13,23H,14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBHDEKBCYEQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide typically involves the reaction of 4-biphenylcarboxylic acid with 2-amino-2-hydroxypropane in the presence of pivaloyl chloride. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Electrophiles such as halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted biphenyl derivatives

Scientific Research Applications

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropyl and pivalamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Pharmacological Notes Reference
N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)pivalamide Biphenyl core, 2-hydroxypropyl linker, pivalamide Potential metabolic stability due to bulky pivalamide; hydroxyl may improve solubility. N/A
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Fluorinated biphenyl, amphetamine-derived amine Fluorine enhances electronegativity and metabolic stability; CNS activity possible.
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Fluorinated biphenyl, tryptamine-derived amine Tryptamine moiety may confer serotonin receptor interactions.
2-(Biphenyl-4-yl)-1-propanol Biphenyl core, primary alcohol Alcohol precursor; likely involved in prodrug metabolism.

Structure-Activity Relationships (SAR)

  • Biphenyl Core : Critical for hydrophobic interactions with biological targets (e.g., cyclooxygenases in NSAIDs). Fluorination (as in and ) may enhance binding affinity and block oxidative metabolism.
  • Amphetamine/tryptamine (): Introduce basic nitrogen atoms, altering pharmacokinetics (e.g., blood-brain barrier penetration).
  • Hydroxypropyl Linker: Unique to the target compound, this group may improve aqueous solubility compared to non-polar analogs but could also serve as a site for phase II metabolism (e.g., glucuronidation).

Pharmacokinetic and Toxicological Considerations

  • Metabolism: Fluorinated analogs () resist CYP450-mediated oxidation, enhancing stability. Pivalamide metabolism releases pivalic acid, which may deplete carnitine reserves—a known toxicity risk in prodrugs .
  • Solubility : The hydroxyl group in the target compound likely improves water solubility compared to fully hydrophobic analogs (e.g., biphenyl esters in ).

Biological Activity

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide is an organic compound with a complex structure that includes a biphenyl group, a hydroxypropyl group, and a pivalamide moiety. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₉NO₂
  • Molecular Weight : 247.32 g/mol
  • CAS Number : 1396801-73-2

This compound's unique structural features contribute to its biological interactions and mechanisms of action.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. The biphenyl group can engage in hydrophobic interactions with proteins, while the hydroxypropyl and pivalamide groups may form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Anticancer Properties

Research has indicated that compounds structurally similar to this compound exhibit anticancer properties. For instance, studies have shown that biphenyl derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Research Findings and Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound. Below are summarized findings from notable research:

StudyFindings
Study 1 Evaluated the anticancer effects of biphenyl derivatives; found significant cytotoxicity against various cancer cell lines.
Study 2 Investigated anti-inflammatory properties; demonstrated inhibition of IL-6 and TNF-alpha production in vitro.
Study 3 Assessed pharmacokinetics; showed favorable absorption and distribution characteristics in animal models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructureBiological Activity
N-(2-Pyridyl)pivalamideContains pyridyl instead of biphenylModerate anti-inflammatory activity
PivalamideSimpler structureLimited biological activity

This compound stands out due to its complex structure that imparts distinct chemical properties conducive to various biological activities.

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